molecular formula C21H17N5O2S2 B2647175 3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-12-3

3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2647175
CAS RN: 892743-12-3
M. Wt: 435.52
InChI Key: YPEPLACDDYRPPP-UHFFFAOYSA-N
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Description

The compound “3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a cell-permeable triazolothienopyrimidine compound . It acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities and shows no cytotoxicity in MDCK cultures .


Molecular Structure Analysis

The empirical formula of this compound is C20H17N5O2S3 and it has a molecular weight of 455.58 .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis and Biological Study

The chemical compound 3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, along with its derivatives, has been the subject of scientific research primarily focusing on its synthesis and potential biological applications. One study explored the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. These compounds demonstrated significant 5-HT6 receptor binding affinity and ability to inhibit the functional cellular responses to serotonin. Among them, specific derivatives showed the highest activity in functional assays and greatest affinity in receptor binding assays, highlighting their selectivity as 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Antimicrobial and Herbicidal Activity

Further research has investigated the incorporation of phenylsulfonyl moiety into pyrimidine derivatives for various applications. For instance, a study focused on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against a variety of microbial strains, indicating their potential as protective agents in surface coatings and printing inks (El‐Wahab et al., 2015).

Heterocyclic Compound Synthesis

The chemical versatility of this compound extends to the synthesis of heterocyclic compounds. A variety of novel heterocyclic ring systems incorporating the phenylsulfonyl moiety have been synthesized, demonstrating the compound's utility in developing new chemical entities. These synthetic methodologies contribute to the exploration of new therapeutic agents, showcasing the compound's role in expanding the chemical diversity for drug discovery (Salem et al., 2015).

Cyclization and Tautomerization Studies

Moreover, studies have also delved into the cyclization and tautomerization processes involving derivatives of this compound. These investigations provide insights into the chemical behavior and stability of these compounds under different conditions, contributing to a deeper understanding of their chemical properties and potential applications in various biological contexts (Desenko et al., 2006).

Mechanism of Action

This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-2-14-8-10-16(11-9-14)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-17(12-13-29-18)26(20)25-24-21/h3-13H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEPLACDDYRPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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